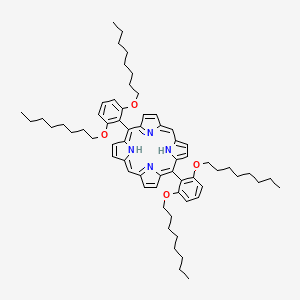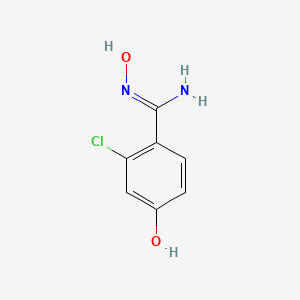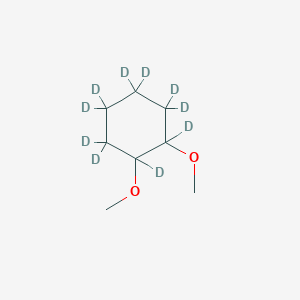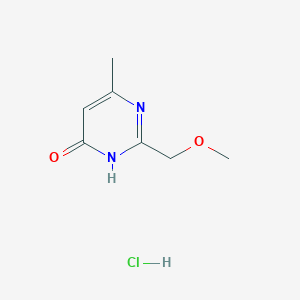
Porphyrin for YD 2-O-C8 dye
Vue d'ensemble
Description
Porphyrin YD2-o-C8-based dyes are used to sensitize room-temperature chemical-assembled ZnO aggregated anodes for use in dye-sensitized solar cells (DSSCs) . The proton in the carboxyl group of a porphyrin dye is replaced with tetrabuthyl ammonium (TBA +) to reduce the acidity of the YD2-o-C8 dye solution .
Synthesis Analysis
Porphyrin sensitizers for DSSCs have been developed due to their easy fabrication, low-cost production, and relatively high power conversion efficiency (PCE) . Two series of porphyrin sensitizers have been reengineered based on YD2-o-C8 by introducing different heterocycles into the acceptor part to form stronger acceptors .Molecular Structure Analysis
The structural feature of YD2-o-C8 involves long alkoxyl chains in the ortho-positions of the meso-phenyls, which envelope the porphyrin ring to decrease the degree of dye aggregation and to block the approach of the electrolyte to the TiO2 surface .Chemical Reactions Analysis
The stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 . The analyses of electron density difference plots suggest that all designed sensitizers possess longer electron transfer distance, larger fraction of electron exchange, and smaller overlap between the zones of density depletion and increment than those of YD2-o-C8 .Physical And Chemical Properties Analysis
The electronic structures and optical properties of these sensitizers have been investigated using density functional theory and its time-dependent density functional theory version . The computational results suggest that the stronger acceptor can result in a narrower HOMO–LUMO energy gap, an obvious red-shift, and stronger absorption in the long-wavelength region compared with YD2-o-C8 .Applications De Recherche Scientifique
Dye-Sensitized Solar Cells (DSSCs)
Porphyrin-based dyes like YD 2-O-C8 are pivotal in the development of high-efficiency DSSCs . These dyes absorb sunlight and inject electrons into the semiconductor layer, creating an electric current. YD 2-O-C8 derivatives have been shown to achieve a narrower HOMO–LUMO energy gap , leading to stronger absorption in the long-wavelength region and enhanced electron transfer from donor to acceptor groups .
Orientations Futures
Porphyrin derivatives are developing rapidly in the fields of medicine, energy, catalysts, etc . The focus of scientific research is on exploiting photovoltaic power generation technologies that enable efficient conversion and storage of solar energy . The results of structure-property relationships are favorable to develop novel dye sensitizers for DSSCs .
Propriétés
IUPAC Name |
5,15-bis(2,6-dioctoxyphenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H86N4O4/c1-5-9-13-17-21-25-43-69-57-31-29-32-58(70-44-26-22-18-14-10-6-2)63(57)61-53-39-35-49(65-53)47-51-37-41-55(67-51)62(56-42-38-52(68-56)48-50-36-40-54(61)66-50)64-59(71-45-27-23-19-15-11-7-3)33-30-34-60(64)72-46-28-24-20-16-12-8-4/h29-42,47-48,65,68H,5-28,43-46H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWZJBJEUWKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCC)OCCCCCCCC)C=C4)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H86N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Porphyrin for YD 2-O-C8 dye | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)


![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1460023.png)
![7-Chloropyrido[2,3-D]pyrimidin-4-OL](/img/structure/B1460026.png)

